

Application Notes: Olopatadine-d3 N-Oxide

Solution Preparation and Working Concentrations

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Compound of Interest

Compound Name: Olopatadine-d3 N-Oxide

Cat. No.: B602690

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Introduction

Olopatadine is a potent and selective antihistamine and mast cell stabilizer, widely used in the treatment of allergic conjunctivitis and rhinitis.[1][2][3] Its mechanism of action involves antagonizing the histamine H1 receptor and inhibiting the release of inflammatory mediators from mast cells.[3][4] **Olopatadine-d3 N-Oxide** is a stable, isotopically labeled metabolite of Olopatadine.[5] As a labeled analogue, its primary application in research and drug development is as an internal standard for quantitative bioanalytical assays (e.g., LC-MS/MS) in pharmacokinetic and drug metabolism studies. This document provides detailed protocols for the preparation of **Olopatadine-d3 N-Oxide** solutions and guidance on determining appropriate working concentrations based on data from its parent compound.

Physicochemical Properties and Storage

A summary of the key physicochemical properties for **Olopatadine-d3 N-Oxide** is provided below. Proper handling and storage are critical due to its hygroscopic nature.

Property	Value	Reference
Chemical Name	11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid	[6]
CAS Number	1246832-94-9	[6]
Molecular Formula	C ₂₁ H ₂₀ D ₃ NO ₄	[6]
Molecular Weight	356.43 g/mol	[6]
Solubility	Soluble in Methanol	[7]
Storage Conditions	Hygroscopic, store at -20°C under an inert atmosphere	[7]

Stock Solution Preparation Protocol

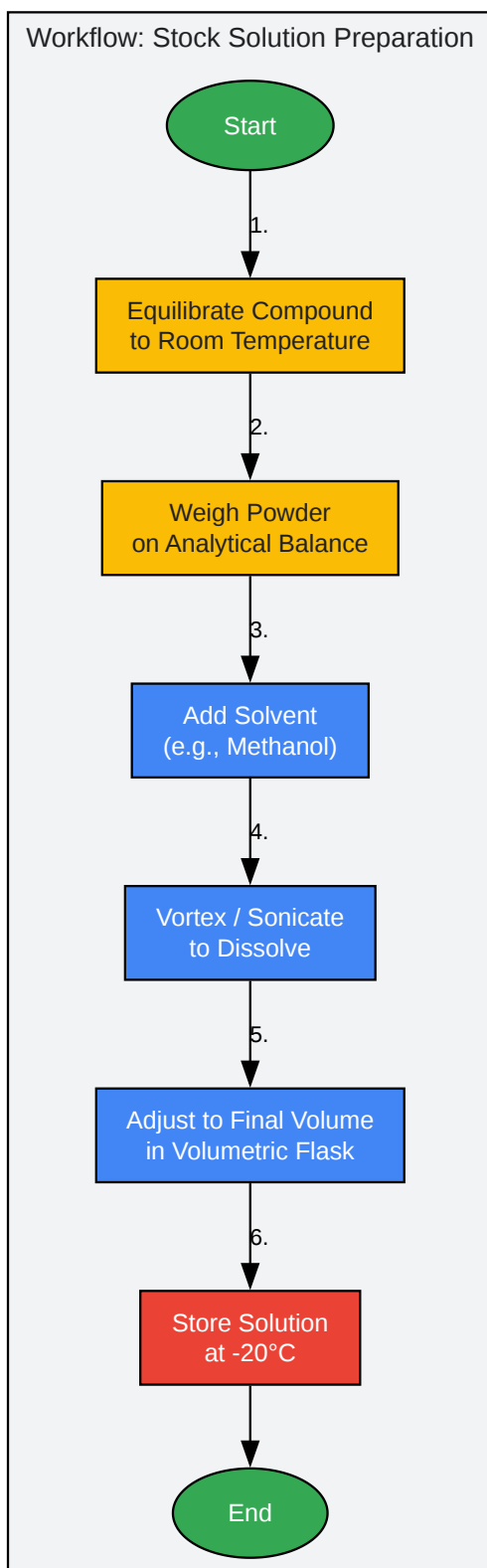
This protocol outlines the procedure for preparing a high-concentration stock solution of **Olopatadine-d3 N-Oxide**, which can then be diluted to various working concentrations.

3.1 Materials

- **Olopatadine-d3 N-Oxide** powder
- Anhydrous Methanol (or DMSO, HPLC grade)
- Calibrated analytical balance
- Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
- Calibrated micropipettes
- Vortex mixer and/or sonicator
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2 Experimental Protocol: Stock Solution (e.g., 1 mg/mL)

- **Equilibration:** Before opening, allow the vial of **Olopatadine-d3 N-Oxide** to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.^[7]
- **Weighing:** Tare a clean, dry microcentrifuge tube or weighing vessel on a calibrated analytical balance. Carefully weigh the desired amount of **Olopatadine-d3 N-Oxide** powder (e.g., 1 mg).
- **Solubilization:** Add a portion of the selected solvent (e.g., ~700 μ L of Methanol for a final 1 mL solution) to the vessel containing the powder.
- **Dissolution:** Cap the vessel and vortex thoroughly. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm no particulate matter remains.
- **Final Volume Adjustment:** Quantitatively transfer the dissolved solution to a 1 mL Class A volumetric flask. Rinse the original vessel with a small amount of fresh solvent and add the rinse to the flask to ensure a complete transfer. Carefully add solvent up to the calibration mark.
- **Homogenization & Storage:** Invert the flask 10-15 times to ensure the solution is homogeneous. Transfer the final stock solution to a tightly sealed, clearly labeled amber vial and store at -20°C.



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Figure 1. Experimental workflow for the preparation of an **Olopatadine-d3 N-Oxide** stock solution.

Recommended Working Concentrations

The optimal working concentration of **Olopatadine-d3 N-Oxide** is highly dependent on the specific application. As an internal standard in bioanalytical methods, its concentration is typically matched to the expected concentration range of the unlabeled analyte (Olopatadine N-Oxide or Olopatadine) in the samples. For other applications, data from the parent compound, Olopatadine, can provide a valuable starting point for range-finding experiments.

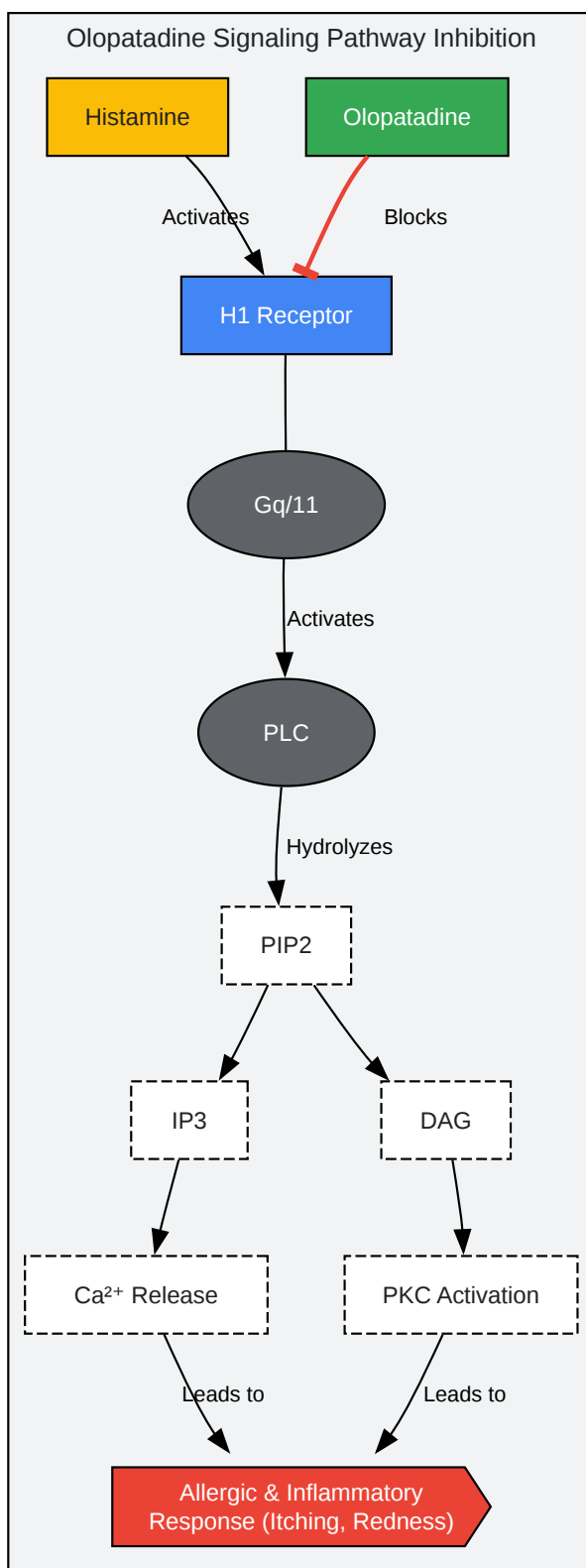
Application / Assay Type	Recommended Starting Concentration Range	Basis for Recommendation	Reference
Internal Standard (LC-MS/MS)	1 - 100 ng/mL	Based on typical plasma concentrations of Olopatadine observed in clinical and preclinical studies.	[8][9][10]
In Vitro Mast Cell Stabilization	50 μ M - 1 mM	The IC ₅₀ for Olopatadine inhibiting histamine release from human conjunctival mast cells is 559 μ M.	[11]
In Vitro Histamine H1 Receptor Binding	10 nM - 10 μ M	Based on the potent H1 antagonist activity of Olopatadine.	[4][11]

Note: The concentrations listed above are suggested starting points. Researchers must perform dose-response experiments to determine the optimal concentration for their specific assay system and experimental conditions.

Mechanism of Action of Parent Compound:

Olopatadine

Olopatadine exerts its anti-allergic effects through a dual mechanism. Primarily, it is a selective inverse agonist of the histamine H1 receptor.^[1] Binding of histamine to the H1 receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of PIP₂ into IP₃ and DAG, leading to an increase in intracellular calcium and activation of protein kinase C (PKC).^[1] This cascade results in the classic allergic inflammatory response. Olopatadine blocks this pathway by preventing histamine from binding to its receptor.^{[1][12]} Secondly, Olopatadine stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.^{[2][3]}



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Figure 2. Simplified signaling pathway of the H1 receptor and the inhibitory action of Olopatadine.

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